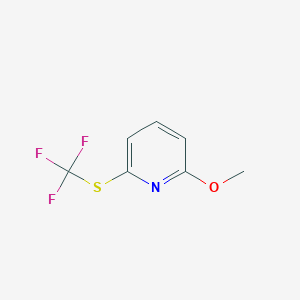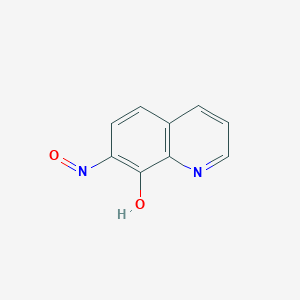
7-Nitrosoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrosoquinolin-8-ol: is a heterocyclic compound derived from quinoline It features a nitroso group (-NO) at the 7th position and a hydroxyl group (-OH) at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitrosoquinolin-8-ol can be synthesized through the nitrosation of quinolin-8-ol. The process involves treating a solution of quinolin-8-ol in concentrated hydrochloric acid and water with sodium nitrite at low temperatures (0-4°C) in an ice-salt bath . This reaction yields this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with potential scaling up. The key factors in industrial production would include maintaining low temperatures and using high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrosoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-nitroquinolin-8-ol using concentrated nitric acid.
Reduction: The nitroso group can be reduced to an amino group, forming 7-aminoquinolin-8-ol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid at moderate temperatures (around 17°C).
Reduction: Hydrazine hydrate over palladium on carbon (Pd/C) catalyst.
Substitution: Primary aliphatic amines for amination reactions.
Major Products:
Oxidation: 7-nitroquinolin-8-ol.
Reduction: 7-aminoquinolin-8-ol.
Substitution: N-substituted 7-nitrosoquinolin-8-amines.
Scientific Research Applications
7-Nitrosoquinolin-8-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-nitrosoquinolin-8-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Nitrosoquinolin-8-ol: Similar structure but with the nitroso group at the 5th position.
Quinolin-8-ol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Nitrosoquinolin-8-ol is unique due to the specific positioning of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
26015-96-3 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
7-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O2/c12-9-7(11-13)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
GNMUXVLTDRNUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


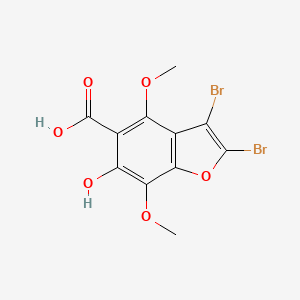
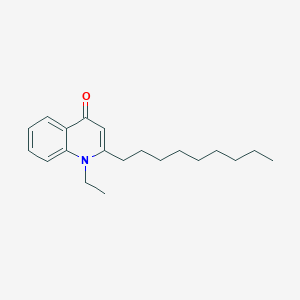
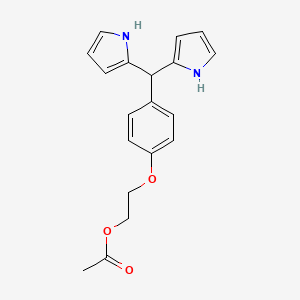
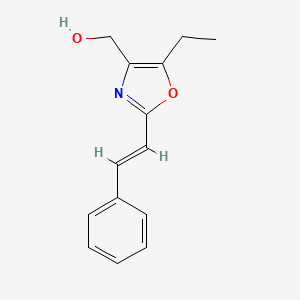
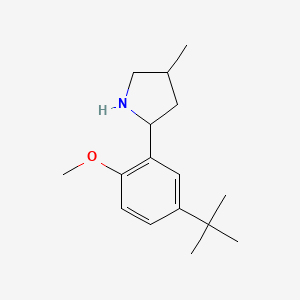

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
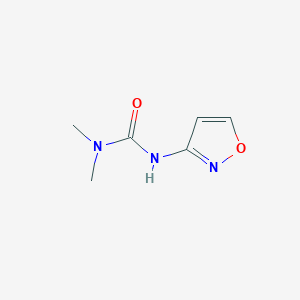
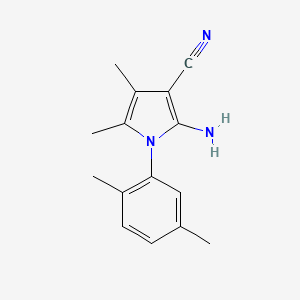

![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)

